(R)-3-Amino-2-phenylpropanoic acid hydrochloride
Description
The Significance of Chiral β-Amino Acids in Modern Organic Chemistry
Chiral β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural shift has profound implications for their chemical and biological properties. In modern organic chemistry, the importance of these compounds is multifaceted. They are crucial components in the synthesis of β-peptides, which are peptidomimetics that can form stable secondary structures like helices and sheets. hilarispublisher.com Unlike natural peptides composed of α-amino acids, β-peptides often exhibit enhanced resistance to metabolic degradation by proteases, making them attractive candidates for therapeutic applications. organic-chemistry.org
Furthermore, the chiral β-amino acid motif is a prevalent feature in a wide array of natural products and pharmacologically active molecules. hilarispublisher.com Their incorporation into drug candidates can significantly influence stereochemistry, which is critical for biological activity and efficacy. organic-chemistry.org The precise three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets such as enzymes and receptors. rsc.org Consequently, access to enantiomerically pure β-amino acids is essential for the development of new drugs, agrochemicals, and other specialized chemical products. organic-chemistry.org Their utility extends to their use as chiral starting materials, auxiliaries, and catalysts in various asymmetric syntheses. hilarispublisher.com
Overview of (R)-3-Amino-2-phenylpropanoic Acid Hydrochloride as a Key Chiral Building Block
This compound stands out as a valuable and versatile chiral building block in synthetic organic chemistry. Its structure combines a β-amino acid backbone with a phenyl group at the C2 position, providing a unique stereochemical and functional framework for the construction of more complex molecules. The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.
While specific, detailed research findings on the direct application of this particular hydrochloride salt in complex syntheses are not broadly published in readily accessible literature, its role can be inferred from the general utility of related β-amino acids. It serves as a precursor for introducing the (R)-2-phenyl-β-alanine moiety into target molecules. This is particularly relevant in the pharmaceutical industry, where such structures can be integral to the development of novel therapeutics. The presence of the chiral center and the phenyl group makes it an ideal starting point for creating diverse molecular architectures with specific pharmacological profiles.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1392090-21-9 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
Note: Further physical properties such as melting point and solubility are not consistently reported in publicly available databases and may vary depending on the purity and crystalline form.
Historical Context and Evolution of Synthetic Strategies for Chiral β-Amino Acids
The journey to develop efficient and stereoselective methods for the synthesis of chiral β-amino acids reflects the broader evolution of asymmetric synthesis over the past century.
Early Methods: Classical and Kinetic Resolution
Historically, the primary method for obtaining enantiomerically pure compounds was through classical resolution of racemic mixtures. This involved reacting the racemic β-amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which could then be separated by physical methods like fractional crystallization. While effective, this method is often laborious and has a theoretical maximum yield of only 50% for the desired enantiomer.
A significant advancement was the development of kinetic resolution. The first reported kinetic resolution was achieved by Louis Pasteur, who used a microorganism to selectively metabolize one enantiomer of racemic ammonium (B1175870) tartrate. wikipedia.org In a chemical context, kinetic resolution involves the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolutions, in particular, have become a powerful tool. For instance, β-aminopeptidases can selectively hydrolyze the L-amide of a racemic β-amino acid amide, allowing for the separation of the L-amino acid and the unreacted D-amide. nih.gov
Homologation of α-Amino Acids
A pivotal strategy for accessing β-amino acids has been the one-carbon homologation of readily available α-amino acids. The Arndt-Eistert synthesis, named for German chemists Fritz Arndt and Bernd Eistert, is a classic and popular method for this transformation. wikipedia.orgambeed.com This reaction involves converting an α-amino acid to its corresponding acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement generates a ketene, which can be trapped by water to yield the homologous β-amino acid. organic-chemistry.org This method has been instrumental in peptide chemistry for creating homopeptides. organic-chemistry.org
The Rise of Asymmetric Synthesis
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift towards catalytic asymmetric synthesis, which aims to create the desired chiral molecule directly from achiral or prochiral precursors, thus avoiding the inefficiencies of resolution. This evolution has been marked by several key developments:
Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, became a robust strategy. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Catalytic Asymmetric Hydrogenation: The development of chiral transition metal catalysts, such as those based on rhodium and ruthenium, enabled the highly enantioselective hydrogenation of prochiral enamines or α,β-unsaturated acids, providing a direct route to chiral β-amino acids. hilarispublisher.com
Asymmetric Mannich and Conjugate Addition Reactions: Organocatalysis and transition metal catalysis have provided powerful tools for asymmetric Mannich-type reactions and conjugate additions. These methods allow for the stereocontrolled formation of the C-N and C-C bonds necessary to construct the β-amino acid skeleton with high enantioselectivity. organic-chemistry.orgrsc.org
This progression from resolution-based techniques to highly efficient catalytic asymmetric methods has dramatically improved the accessibility of chiral β-amino acids like this compound, solidifying their role as indispensable building blocks in modern organic synthesis.
Properties
IUPAC Name |
(2R)-3-amino-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQQHYDQYMUUMP-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 3 Amino 2 Phenylpropanoic Acid Hydrochloride
Asymmetric Synthesis Approaches to Enantiopure (R)-3-Amino-2-phenylpropanoic Acid Derivatives
The asymmetric synthesis of enantiopure (R)-3-Amino-2-phenylpropanoic acid derivatives can be broadly categorized into catalytic asymmetric synthesis and methods employing chiral auxiliaries. Catalytic methods, which utilize a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer, are highly desirable due to their efficiency and atom economy. These catalytic approaches can be further divided into transition-metal catalyzed reactions and organocatalytic methods.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis offers a powerful tool for the efficient production of enantiomerically enriched compounds. This section will delve into the various catalytic strategies employed for the synthesis of chiral β-amino acids, with a focus on methods applicable to the synthesis of (R)-3-Amino-2-phenylpropanoic acid derivatives.
Transition-metal catalysis has been extensively explored for the asymmetric synthesis of β-amino acids. The versatility of transition metals, combined with the vast array of chiral ligands, allows for the development of highly selective and active catalytic systems.
Asymmetric hydrogenation of prochiral enamides or β-(acylamino)acrylates is one of the most direct and atom-economical methods for the synthesis of chiral β-amino acids. nih.gov Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for this transformation. For instance, the asymmetric hydrogenation of aryl-substituted enamides catalyzed by a Rhodium-BisP* complex has been shown to afford optically active amides with very high enantiomeric excess (ee). The hydrogenation of aryl-substituted enamides with an (S,S)-BisP*-Rh catalyst typically yields the corresponding (R)-amides. nih.gov
A study by Gridnev et al. provides detailed insights into the scope and mechanism of Rh-BisP* and Rh-miniPHOS catalyzed asymmetric hydrogenation of enamides. While the Rh-miniPHOS catalyst generally provides slightly less satisfactory results, the Rh-BisP* system demonstrates high efficiency. nih.gov
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide Precursor
| Entry | Catalyst | Substrate | Product | Yield (%) | ee (%) |
| 1 | [(S,S)-t-Bu-BisP*-Rh(COD)]BF4 | N-(1-phenylvinyl)acetamide | (R)-N-(1-phenylethyl)acetamide | 100 | 96 |
Data from a representative example for a structurally related compound.
The development of new classes of N-aryl β-enamino esters has expanded the scope of this methodology. High conversions and ee values up to 96.3% have been achieved using a Rh-TangPhos catalyst for the asymmetric hydrogenation of these substrates, leading to N-aryl β-amino esters. researchgate.net
The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, is a powerful tool for the synthesis of β-amino carbonyl compounds. The development of asymmetric catalytic versions of this reaction has provided a versatile route to enantiomerically enriched β-amino acids.
Direct-type, three-component Mannich reactions catalyzed by Lewis acids have been developed for the synthesis of α,β-diamino acid derivatives. For example, the reaction of aldehydes, amines, and glycine (B1666218) derivatives can be catalyzed by Zn(OTf)₂ to afford anti-α,β-diamino esters with high diastereoselectivity. mdpi.com While this provides a general route to β-amino acid derivatives, specific application to (R)-3-Amino-2-phenylpropanoic acid would depend on the choice of starting materials.
Copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids with ketimines have also been reported. This method allows for the direct synthesis of unprotected β-amino acids. For instance, the reaction of acrylic acid with an N-diphenylphosphinyl (DPP) imine in the presence of a Cu(OAc)₂/(R)-BINAP catalyst system yields the corresponding β-amino acid with high diastereo- and enantioselectivity. sigmaaldrich.com
Table 2: Copper-Catalyzed Reductive Mannich-type Reaction
| Entry | Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | dr | ee (%) |
| 1 | Cu(OAc)₂/(R)-BINAP | Acrylic acid | N-(1-phenylethylidene)diphenylphosphinamide | 3-Amino-3-phenylbutanoic acid derivative | 96 | >95:5 | 95 |
Data from a representative example for a structurally related compound.
Asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is another key strategy for the synthesis of chiral β-amino acids. This approach allows for the direct introduction of the amino group at the β-position in a stereocontrolled manner.
Rhodium-catalyzed enantioselective enolate protonation has been used for the synthesis of β²-amino acids. This method involves the conjugate addition of aryl boronic acids to β-acrylates, catalyzed by a Rh(acac)(ethylene)₂ and difluorophos complex. researchgate.net
The aza-Michael reaction, the conjugate addition of an amine or its equivalent, is a direct route to β-amino carbonyl compounds. Organocatalytic methods have been extensively developed for this transformation, as will be discussed in the following section. Transition-metal catalyzed versions are also known, although less common for the direct synthesis of β-amino acids.
Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. These catalysts are often less sensitive to air and moisture and can provide high levels of stereocontrol.
For the synthesis of β-amino acids, organocatalytic Mannich and Michael reactions are particularly relevant. Chiral primary and secondary amines, thioureas, and phosphoric acids are common classes of organocatalysts employed.
An organocatalytic asymmetric Mannich reaction has been developed to generate chiral β-amino esters in good yields and with excellent enantiomeric excesses (up to 99% ee) using a chiral bifunctional thiourea (B124793) catalyst derived from (R,R)-cyclohexyldiamine. This method has been applied to the addition of 3-indolinone-2-carboxylates to N-Boc-benzaldimines. beilstein-journals.org
Table 3: Organocatalytic Asymmetric Mannich Reaction
| Entry | Catalyst | Nucleophile | Electrophile | Yield (%) | dr | ee (%) |
| 1 | (R,R)-Thiourea Catalyst | 3-Indolinone-2-carboxylate | N-Boc-benzaldimine | 80 | 93:7 | 55 |
Data from a representative example for a structurally related compound.
Furthermore, the first organocatalytic decarboxylative Mannich reaction employing β-keto acids as the donor has been described. This reaction, catalyzed by a cinchonine-derived bifunctional thiourea catalyst, produces chiral β-amino ketones in excellent yields and with moderate to good enantioselectivities. hilarispublisher.com These β-amino ketones can then be further transformed into the desired β-amino acids.
The organocatalytic asymmetric aza-Michael reaction of nitrogen heterocycles to α,β-unsaturated aldehydes has also been studied in detail, providing conjugate addition products with high to excellent enantioselectivities. uni-koeln.de The direct addition of ammonia (B1221849) or a simple amine to a cinnamate (B1238496) derivative to afford (R)-3-Amino-2-phenylpropanoic acid in a highly enantioselective manner remains a challenge, but the development of more active and selective organocatalysts holds promise for this transformation.
Organocatalytic Approaches
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Oxazolidinones, popularized by Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. acs.orgwilliams.eduwikipedia.org They are particularly effective in controlling the stereochemistry of enolate reactions. acs.org A direct and successful synthesis of (R)-(+)-3-amino-2-phenylpropanoic acid has been achieved using the (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one chiral auxiliary. rsc.org The synthesis involves the amidoalkylation of the lithium enolate of the N-acyloxazolidinone, followed by cleavage of the auxiliary to yield the desired β-amino acid. rsc.org The absolute configuration of the final product was confirmed by X-ray crystallography. rsc.org
Oxazolidinone auxiliaries are versatile and can be used in various reactions, including Michael additions, to produce nonproteogenic α-amino acids and β-lactams. sigmaaldrich.com
The use of oxazolidinone chiral auxiliaries is well-established for diastereoselective alkylation and Mannich-type reactions. The rigid chelated enolate formed upon deprotonation of an N-acyloxazolidinone directs the approach of the electrophile to the less hindered face, resulting in high diastereoselectivity. acs.orgwilliams.edu
In a typical diastereoselective alkylation, the N-acyloxazolidinone is deprotonated at low temperature with a strong base, such as sodium bis(trimethylsilyl)amide, to form a (Z)-enolate. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity. williams.edu For example, the alkylation of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide gives the corresponding product with a diastereomeric ratio of 98:2. williams.edu The diastereoselectivity in the alkylation of glycolate (B3277807) oxazolidinones has been shown to be greater than 98:2. acs.org
The Mannich reaction, when mediated by chiral oxazolidinones, also proceeds with high diastereoselectivity. The addition of oxazolidinone enolates to N-(tert-butylsulfinyl)imines has been used to synthesize α,α-disubstituted α,β-diamino acids with high diastereomeric excess. researchgate.net
| Reaction Type | Chiral Auxiliary | Electrophile | Base | Diastereoselectivity (dr) | Reference |
| Alkylation | (4S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | williams.edu |
| Alkylation | Glycolate oxazolidinone | Allylic iodide | Not specified | >98:2 | acs.org |
| Mannich Reaction | (2S,4S)-oxazolidin-5-one | N-(tert-butylsulfinyl)imine | Not specified | >96% de | researchgate.net |
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis and chemoenzymatic strategies offer sustainable and highly selective alternatives to traditional chemical synthesis. These methods leverage the inherent stereoselectivity of enzymes to produce optically pure compounds, often under mild reaction conditions. ucl.ac.uk
Enzymatic kinetic resolution is a widely employed technique for separating racemic mixtures of amino acids and their derivatives. nih.gov This method relies on an enzyme's ability to selectively act on one enantiomer of a racemic substrate, allowing for the separation of the unreacted, optically pure enantiomer.
Lipases are particularly effective for this purpose, catalyzing the stereoselective hydrolysis of racemic esters. An industrial process for the enantiomerically pure (S)-enantiomer of β-phenylalanine has been developed utilizing lipase-catalyzed resolution of the corresponding propyl ester, achieving a high enantiomeric excess (>99.5%). nih.gov A similar strategy using a potent, thermoresistant lipase (B570770) has been applied to the selective hydrolysis of a racemic ester, yielding (R)-β-phenylalanine in a 45% yield with an enantiomeric excess greater than 99%. nih.gov Amano lipase PS from Burkholderia cepacia has also been effectively used for the kinetic resolution of racemic esters of β-phenylalanine through enzymatic hydrolysis. researchgate.net
The general principle involves the transformation of a racemic mixture where one enantiomer is converted into a chemically distinct form, enabling easy separation. nih.gov For example, d-amino acid oxidase can be used to selectively oxidize the d-form of a racemic amino acid to its corresponding α-keto acid, which can then be converted to the l-form by an aminotransferase. nih.gov
| Enzyme Type | Substrate | Transformation | Product | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Lipase | Racemic β-phenylalanine propyl ester | Enantioselective Hydrolysis | (S)-β-phenylalanine | 20% (overall) | >99.5% | nih.gov |
| Lipase | Racemic β-phenylalanine ester | Enantioselective Hydrolysis | (R)-β-phenylalanine | 45% | >99% | nih.gov |
| Amano lipase PS (Burkholderia cepacia) | Racemic β-phenylalanine ethyl ester | Enantioselective Hydrolysis | (R)-β-phenylalanine | N/A | High | researchgate.net |
Microbial fermentation is a cornerstone of industrial amino acid production, prized for its use of renewable feedstocks and environmentally friendly processes. nih.gov Engineered strains of microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, are extensively used for the large-scale production of proteinogenic amino acids like L-phenylalanine. researchgate.netmdpi.com The biosynthesis pathways in these organisms are well-understood and have been optimized through metabolic engineering to achieve high titers. nih.govnih.gov
Strategies for enhancing production in these microbial factories include eliminating feedback inhibition of key enzymes, redirecting carbon flow towards the desired product, and engineering global regulators. nih.govmdpi.com While direct fermentation routes to produce L-phenylalanine from glucose are highly developed, similar dedicated microbial processes for the synthesis of (R)-3-Amino-2-phenylpropanoic acid are not as extensively documented. However, the principles of metabolic engineering could potentially be applied to develop novel microbial strains for the de novo synthesis of this non-canonical amino acid.
Amine transaminases (ATAs), also known as ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines. kaust.edu.sanih.gov These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.com This reaction proceeds via a ping-pong bi-bi mechanism, allowing for the production of highly enantiomerically pure amines. mdpi.com
The use of ATAs in enzymatic cascades has attracted significant attention as it allows for the synthesis of complex chiral molecules from simple, inexpensive starting materials in an efficient and green manner. kaust.edu.sarsc.org These cascades can reduce the number of steps required in a traditional synthesis. kaust.edu.sa For the synthesis of (R)-3-Amino-2-phenylpropanoic acid, an (R)-selective ATA could be used to asymmetrically aminate a prochiral keto-acid precursor. A key challenge in applying transaminases is overcoming the unfavorable reaction equilibrium, which has been addressed through various process design strategies. nih.gov
Synthesis from Non-Chiral or Readily Available Precursors
Synthesizing chiral compounds from achiral or simple, readily available starting materials is a primary goal of organic chemistry. These methods are often more economically viable and scalable than those requiring complex chiral precursors.
One notable synthetic route involves the direct conversion of phenylacetaldehyde (B1677652). A process has been developed for producing N-acetyl-β-phenylalanine by reacting phenylacetaldehyde with acetamide (B32628) and synthesis gas (a mixture of carbon monoxide and hydrogen). google.com This reaction is facilitated by a catalyst system comprising a cobalt-containing compound, such as dicobalt octacarbonyl, and a rhodium co-catalyst. google.com The reaction proceeds under elevated temperature and pressure in an inert solvent. Subsequent hydrolysis of the N-acetyl group yields the desired β-phenylalanine. While synthetic routes utilizing phenylglycine derivatives exist for related structures, methods starting from phenylacetaldehyde are more directly documented for this specific β-amino acid. google.comtandfonline.com
| Starting Material | Reagents | Catalyst System | Conditions | Intermediate Product | Reference |
|---|---|---|---|---|---|
| Phenylacetaldehyde | Acetamide, Synthesis Gas (CO/H₂) | Dicobalt octacarbonyl and a Rhodium compound (e.g., HRh(CO)(PPh₃)₃) | 80°C - 120°C, 800 - 2300 psi | N-acetyl-β-phenylalanine | google.com |
The Arndt–Eistert homologation is a classic and reliable method for the conversion of a carboxylic acid into its next higher homologue, involving a one-carbon chain extension. wikipedia.orglibretexts.org It is a particularly popular and effective method for synthesizing β-amino acids from the corresponding α-amino acids. libretexts.orgambeed.com
The synthesis sequence begins with the activation of an N-protected α-amino acid, typically by converting it to its acid chloride. libretexts.org This is followed by a reaction with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.org The crucial step is the subsequent Wolff rearrangement of the diazoketone, which can be induced thermally, photochemically, or with a metal catalyst such as silver(I) oxide (Ag₂O). wikipedia.orgorganic-chemistry.org This rearrangement produces a ketene, which is then trapped by a nucleophile. organic-chemistry.org When water is used as the nucleophile, the homologated β-amino acid is formed. wikipedia.org A significant advantage of this method is that the Wolff rearrangement proceeds with the retention of the stereochemistry at the chiral center. libretexts.org Therefore, N-protected (R)-phenylalanine can be converted to N-protected (R)-3-Amino-2-phenylpropanoic acid without significant racemization. rsc.org
Due to the hazardous nature of diazomethane, safer alternatives and methodologies have been developed, including the use of (trimethylsilyl)diazomethane and the implementation of continuous flow systems, which enhance the safety and scalability of the process. rsc.orglibretexts.orgchemrxiv.org
Multi-component Reactions for β-Amino Acid Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs, such as the Mannich and Petasis reactions, are well-suited for the construction of the β-amino acid framework. illinois.edu
The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. rsc.org In the context of β-amino acid synthesis, a variation of this reaction can be employed, where an enolizable carbonyl compound, an aldehyde, and an amine condense to form a β-amino carbonyl compound. rsc.org The stereoselectivity of the Mannich reaction can be controlled through the use of chiral catalysts or auxiliaries. mdpi.com For instance, asymmetric Mannich reactions catalyzed by chiral organocatalysts, such as squaramide cinchona alkaloids, have been shown to produce β-amino acid derivatives with high enantioselectivity. mdpi.com While a direct application for the synthesis of (R)-3-Amino-2-phenylpropanoic acid is not extensively detailed, the general methodology provides a viable pathway to the core structure.
The Petasis reaction , also known as the borono-Mannich reaction, is another powerful MCR for the synthesis of α-amino acids and their β-analogs. wikipedia.org This reaction involves the condensation of an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid. wikipedia.org The use of a chiral amine in the Petasis reaction can induce high diastereoselectivity, providing a route to enantiomerically enriched amino acids. researchgate.net Specifically, chiral secondary amines such as N,α-dimethylbenzylamine and N-benzylphenylglycinol have demonstrated excellent results in terms of both yield and diastereoselectivity in the preparation of homophenylalanine derivatives. researchgate.net The versatility of the Petasis reaction allows for a wide range of substituents to be introduced, making it a promising strategy for the synthesis of diverse β-amino acid derivatives.
While the direct, one-pot stereoselective synthesis of (R)-3-Amino-2-phenylpropanoic acid via MCRs remains a specific challenge, the underlying principles of reactions like the Mannich and Petasis provide a robust framework for its potential construction. The key to achieving the desired (R)-enantiomer lies in the judicious selection of chiral components, such as chiral amines or catalysts, to guide the stereochemical outcome of the reaction.
Racemic Synthesis and Subsequent Resolution of 3-Amino-2-phenylpropanoic Acid
A common and practical approach to obtaining enantiomerically pure (R)-3-Amino-2-phenylpropanoic acid is through the synthesis of a racemic mixture of the compound, followed by a resolution step to separate the desired enantiomer.
A convenient method for the preparation of racemic N-protected 3-amino-2-phenylpropanoic acid starts from phenylacetic acid benzyl (B1604629) ester and N-bromomethylphthalimide. The resulting racemic N-phthalyl 3-amino-2-phenylpropanoic acid can then be subjected to resolution.
There are several established methods for the resolution of racemic amino acids, including:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. organic-chemistry.orgnih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov For 3-amino-2-phenylpropanoic acid, resolution has been achieved via its (+)-camphor-10-sulfonate salt. After separation of the diastereomeric salts, the desired enantiomer can be recovered by treatment with an acid.
Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture. nih.govresearchgate.net For instance, lipases can be used for the kinetic resolution of racemic esters of β-amino acids. The enzyme will preferentially hydrolyze one enantiomeric ester, leaving the other unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated.
Asymmetric Transformation: This strategy involves the conversion of a racemic starting material into a mixture of diastereomers, where one diastereomer is preferentially formed. An effective method for the asymmetric transformation of racemic N-phthalyl 3-amino-2-phenylpropanoic acid involves its conversion to the corresponding acid chloride, followed by reaction with a chiral auxiliary, (R)-pantolactone. This reaction stereoselectively produces the (S)-3-amino-2-phenylpropanoic acid derivative. Subsequent acidic hydrolysis yields the enantiomerically pure (S)-3-amino-2-phenylpropanoic acid. To obtain the (R)-enantiomer, a different chiral auxiliary or a different synthetic strategy would be required.
Below is a data table summarizing the key aspects of a reported racemic synthesis and asymmetric transformation.
| Step | Reactants | Reagents/Conditions | Product | Yield | Diastereomeric Ratio |
| Racemic Synthesis | Phenylacetic acid benzyl ester, N-bromomethylphthalimide | 1. LDA, THF, -70°C; 2. H₂/Pd-C | Racemic N-phthalyl-3-amino-2-phenylpropanoic acid | Quantitative | N/A |
| Asymmetric Transformation | Racemic N-phthalyl-3-amino-2-phenylpropanoic acid | 1. Oxalyl chloride; 2. (R)-pantolactone, NEt₃, THF | Diastereomeric pantolactonyl esters | 80% | 95:5 |
| Hydrolysis | Diastereomeric pantolactonyl esters | HCl (6N), reflux | (S)-3-Amino-2-phenylpropanoic acid | - | >98% ee |
Data compiled from a study on the synthesis and asymmetric transformation of 3-amino-2-phenylpropanoic acid.
Chemical Transformations and Derivatization of R 3 Amino 2 Phenylpropanoic Acid Hydrochloride
Functional Group Interconversions and Protection Strategies
The strategic manipulation of the amine and carboxylic acid functionalities is fundamental to the synthetic utility of (R)-3-amino-2-phenylpropanoic acid. This often involves the use of protecting groups to mask the reactivity of one group while the other is being modified.
To prevent unwanted side reactions during subsequent chemical transformations, the nucleophilic amino group of (R)-3-amino-2-phenylpropanoic acid is typically protected. The most common protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups, which form carbamates with the amine. mdpi.com
The Boc group is generally introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. monash.edu The deprotection of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). monash.edu
The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. mdpi.com A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal protection strategies. mdpi.com Deprotection is typically accomplished by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C), which is a mild method that proceeds at neutral pH. mdpi.comrsc.org
| Protecting Group | Protection Reagent | Deprotection Condition | Key Features |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA in DCM) | Stable to base, removed with acid. |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base, removed by hydrogenation. |
This table summarizes common amine protection strategies.
The carboxylic acid moiety of (R)-3-amino-2-phenylpropanoic acid can be readily converted into esters and amides. These reactions typically require prior protection of the amine group to prevent its interference.
Esterification can be achieved through various standard methods. For instance, the N-protected amino acid can be reacted with an alcohol in the presence of a catalytic amount of acid. Another common method involves the use of coupling agents to activate the carboxylic acid.
Amidation , the formation of an amide bond, is a cornerstone of peptide synthesis and is highly relevant for this amino acid. The N-protected (R)-3-amino-2-phenylpropanoic acid can be coupled with various amines or amino acid esters. This is often facilitated by coupling reagents that activate the carboxylic acid, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.com Following the coupling, the ester group of the newly formed dipeptide can be hydrolyzed, typically under basic conditions (e.g., NaOH in methanol/water), to yield the carboxylic acid. tandfonline.com
A general scheme for amidation is as follows:
Protection: The amine of (R)-3-amino-2-phenylpropanoic acid is protected (e.g., with a Boc group).
Coupling: The N-protected acid is reacted with an amino acid methyl ester using EDCI/HOBt in a suitable solvent like DCM.
Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like NaOH.
Deprotection: The Boc group can then be removed with acid to yield the final dipeptide. tandfonline.com
Selective N-alkylation and N-acylation of the amino group introduce further diversity into the derivatives of (R)-3-amino-2-phenylpropanoic acid.
N-acylation is a straightforward process, often achieved by reacting the N-unprotected amino acid ester with an acyl chloride or anhydride (B1165640) under basic conditions.
Selective N-alkylation can be more challenging, especially to achieve mono-alkylation without proceeding to di-alkylation. Modern catalytic methods have been developed to address this. For instance, an iridium(III) catalyst has been shown to facilitate the selective mono-N-alkylation of unprotected α-amino acids using alcohols as the alkylating agents, yielding the N-modified products in quantitative yields with straightforward purification. nih.gov While this has been demonstrated for α-amino acids, similar principles could be applied to β-amino acids like (R)-3-amino-2-phenylpropanoic acid. Another approach involves the alkylation of N-protected intermediates, such as sulfonamides, followed by deprotection.
Stereospecific Modifications and Maintaining Enantiopurity
A critical aspect of the chemical transformations of (R)-3-amino-2-phenylpropanoic acid is the preservation of its stereochemical integrity. The chiral center at C2 is susceptible to racemization under certain reaction conditions, particularly those involving strong bases or high temperatures.
In the synthesis of a related compound, (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid, it was observed that the choice of base during the hydrolysis of an auxiliary group was crucial for maintaining enantiopurity. While the use of lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂) proceeded without loss of stereochemical integrity, employing sodium hydroxide (NaOH) led to partial racemization, reducing the enantiomeric ratio from >99:1 to 90:10. orgsyn.org This highlights the importance of carefully selecting reaction conditions to avoid epimerization at the α-carbon. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method to determine the enantiomeric purity of the products. orgsyn.org
Ring-Closing Reactions and Heterocyclic Derivative Formation
The bifunctional nature of (R)-3-amino-2-phenylpropanoic acid and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds.
One common strategy involves the reaction of a β-amino acid derivative with a suitable dielectrophile to construct a new ring. For example, derivatives of 3-aminopropanoic acid can be used to synthesize thiazole-containing compounds. nih.govresearchgate.net In a typical Hantzsch-type synthesis, an N-thiocarbamoyl derivative of the β-amino acid can be condensed with an α-haloketone or a related species to form a thiazole (B1198619) ring. nih.govresearchgate.net For instance, N-phenyl-N-thiocarbamoyl-β-alanine has been used to synthesize a variety of thiazole and dihydrothiazolone derivatives. nih.govresearchgate.net
Another powerful technique for ring formation is ring-closing metathesis (RCM) . This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs catalyst), is used to form cyclic alkenes from diene precursors. researchgate.net Amino acid-derived dienes can be subjected to RCM to create a range of nitrogen- and phosphorus-containing heterocycles. researchgate.netresearchgate.net
| Heterocyclic System | Synthetic Strategy | Precursor Requirement |
| Thiazoles | Hantzsch-type synthesis | N-thiocarbamoyl derivative and an α-halocarbonyl compound |
| Cyclic Alkenes | Ring-Closing Metathesis (RCM) | Diene-functionalized amino acid derivative |
This table outlines strategies for heterocyclic synthesis from amino acid precursors.
Incorporation into Oligomeric Structures (e.g., β-Peptides, purely chemical interest)
(R)-3-Amino-2-phenylpropanoic acid is a β-amino acid, and as such, it can be incorporated into β-peptides. β-Peptides are oligomers of β-amino acids that can adopt stable secondary structures similar to α-peptides, such as helices and sheets. nih.gov However, due to the extra carbon in their backbone, they are generally resistant to degradation by proteases, making them of interest in medicinal chemistry. mdpi.com
The synthesis of β-peptides typically follows the protocols of solid-phase peptide synthesis (SPPS). nih.gov This involves the sequential coupling of N-protected β-amino acids (often Fmoc-protected) onto a solid support (resin). nih.gov The process involves cycles of deprotection of the N-terminal amine, coupling of the next N-protected β-amino acid using a coupling reagent, and washing to remove excess reagents and byproducts. peptide.com The use of (R)-3-amino-2-phenylpropanoic acid in such syntheses allows for the introduction of a phenyl group at the C2 position, influencing the conformational properties of the resulting β-peptide.
Applications of R 3 Amino 2 Phenylpropanoic Acid Hydrochloride in Advanced Organic Synthesis
Role as a Chiral Building Block for Complex Organic Molecules
The primary application of (R)-3-Amino-2-phenylpropanoic acid hydrochloride in organic synthesis is its function as a chiral building block. nbinno.com Chiral building blocks are essential starting materials that introduce a specific stereochemistry into a target molecule, which is often crucial for its biological activity. nbinno.com The defined stereocenter at the C2 position of (R)-3-Amino-2-phenylpropanoic acid allows chemists to construct complex molecules with a high degree of stereocontrol, avoiding the need for challenging asymmetric synthesis steps or chiral separations later in the synthetic route.
This compound is particularly significant in pharmaceutical development. chemimpex.com Its structural similarity to natural amino acids allows for its incorporation into peptidomimetics and other bioactive compounds. chemimpex.comchimia.ch Researchers utilize it in the synthesis of novel drug candidates, especially those targeting neurological disorders. chemimpex.com The presence of both an amine and a carboxylic acid functional group enables its use in standard peptide synthesis protocols, facilitating the creation of peptides with modified backbones. sigmaaldrich.com This modification can enhance proteolytic stability and induce specific secondary structures, which are desirable properties for therapeutic peptides.
The synthesis of complex natural products and their analogues also benefits from the use of this compound. Its rigid phenyl group and chiral backbone provide a well-defined three-dimensional structure that can be elaborated upon to build intricate molecular architectures.
Table 1: Examples of Complex Molecules Synthesized Using Amino Acid Building Blocks This table provides illustrative examples of molecule classes where chiral amino acids like (R)-3-Amino-2-phenylpropanoic acid serve as foundational building blocks.
| Target Molecule Class | Synthetic Utility of Chiral Amino Acid | Potential Application |
| Peptidomimetics | Introduces unnatural β-amino acid residue to alter peptide backbone and improve stability. | Therapeutic agents with enhanced bioavailability. |
| Chiral Heterocycles | Serves as a chiral precursor for constructing nitrogen-containing ring systems. | Core structures in various pharmaceuticals. |
| Natural Product Analogues | Provides a key stereocenter and structural fragment for building complex architectures. | Probes for studying biological pathways. |
| Neurological Drug Candidates | Acts as a core component due to its structural relation to neurotransmitters. chemimpex.com | Treatment of central nervous system disorders. chemimpex.com |
Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool in modern organic synthesis that relies on the use of chiral catalysts to produce enantiomerically enriched products. Chiral ligands, which coordinate to a metal center, are often the source of this chirality. Amino acids and their derivatives are excellent precursors for the synthesis of these ligands due to their ready availability in enantiomerically pure form. mdpi.com
This compound can be chemically modified to create a variety of chiral ligands. The amine and carboxylic acid functionalities provide convenient handles for attaching phosphine (B1218219) groups, pyridines, or other coordinating moieties. These amino acid-derived ligands can then be complexed with transition metals such as rhodium, palladium, ruthenium, or copper to generate catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. mdpi.com
The development of efficient catalysts for amino acid transformations is a significant area of research. nih.govresearchgate.net Chiral aldehyde catalysis, for instance, can provide good catalytic activation and stereoselective control in reactions involving N-unprotected amino acid esters. researchgate.net Ligands derived from amino acids play a crucial role in these systems, influencing both the reactivity and the stereoselectivity of the transformation. mdpi.comnih.gov The structural framework of (R)-3-Amino-2-phenylpropanoic acid, with its specific stereochemistry and phenyl substituent, can impart unique steric and electronic properties to the resulting catalyst, leading to high levels of enantioselectivity in the catalyzed reaction.
Design and Synthesis of New Organic Scaffolds
Molecular scaffolds form the core structure of a molecule to which various functional groups can be attached. The design and synthesis of novel scaffolds are central to drug discovery and materials science. Amino acids are considered versatile hubs for the construction of these scaffolds due to their biocompatibility and multiple functionalization points. mdpi.com
This compound is utilized as a foundational element for creating new three-dimensional molecular frameworks. For example, a structurally similar compound, (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid, has been used as the key scaffold to generate a series of novel bi-peptide and tri-peptide derivatives that act as enzyme inhibitors. tandfonline.com Similarly, derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for the development of novel anticancer and antimicrobial agents. mdpi.com
The synthetic versatility of (R)-3-Amino-2-phenylpropanoic acid allows it to be incorporated into larger, more complex structures. The amine can be acylated or alkylated, while the carboxylic acid can be converted into esters, amides, or other functional groups. These modifications enable the construction of libraries of compounds based on a common chiral scaffold, which can then be screened for desired biological or material properties. The defined stereochemistry of the scaffold is often critical for specific molecular recognition events, such as the binding of a drug to its target receptor. mdpi.com
Use in the Preparation of High-Value Chemical Intermediates
In multi-step organic synthesis, intermediates are the molecular compounds formed in the steps leading up to the final product. This compound serves as a crucial starting material for the synthesis of various high-value chemical intermediates, particularly within the pharmaceutical industry. nbinno.comchemimpex.com
Its role as a chiral building block directly contributes to its value as an intermediate. By incorporating this compound early in a synthetic sequence, chemists can produce more complex chiral molecules that would be difficult to access otherwise. These intermediates are "high-value" because they possess the correct stereochemistry required for the final target's biological function, saving significant costs and time associated with chiral resolution or asymmetric synthesis at later stages. nbinno.com
For example, this amino acid derivative can be incorporated into larger molecular structures to confer specific pharmacological properties, making it a valuable asset in the drug discovery process. nbinno.com Its use ensures the integrity of multi-step synthesis pathways aimed at producing novel drug candidates. nbinno.com The resulting complex molecules, often precursors to active pharmaceutical ingredients (APIs), are key intermediates in the production of modern therapeutics.
Structural and Mechanistic Elucidation Studies of R 3 Amino 2 Phenylpropanoic Acid Hydrochloride
Advanced Spectroscopic Methods for Structural Assignment
The precise three-dimensional structure of (R)-3-Amino-2-phenylpropanoic acid hydrochloride is fundamental to understanding its chemical behavior. Advanced spectroscopic techniques are indispensable tools for this purpose, providing detailed information on connectivity, stereochemistry, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the chemical structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key signals for the non-aromatic portion of the molecule are the methine proton (CH) at the chiral center and the two diastereotopic methylene (B1212753) protons (CH₂). The coupling constants between these protons are particularly important for stereochemical analysis.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbonyl carbon, the chiral methine carbon, the methylene carbon, and the aromatic carbons are characteristic of the compound's structure. Solid-state ¹³C NMR can also offer insights into the structure of the compound in its crystalline form. nih.gov
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the core structure. Actual values can vary based on the solvent and concentration.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | ~11-13 | ~175-180 |
| Phenyl (C₆H₅) | ~7.2-7.4 | ~127-140 |
| Methine (CH) | ~3.5-4.0 | ~45-55 |
| Methylene (CH₂) | ~3.0-3.5 | ~35-45 |
Data are estimated based on typical values for similar structures like β-alanine and phenylalanine. hmdb.cahmdb.canih.govbmrb.io
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For (R)-3-Amino-2-phenylpropanoic acid, the protonated molecule [M+H]⁺ would be observed. The fragmentation of protonated amino acids typically involves characteristic losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov
Under atmospheric pressure chemical ionization (APCI), common fragmentation pathways for amino acids include the loss of water and carbon monoxide, [M+H - H₂O - CO]⁺, and the loss of ammonia, [M+H - NH₃]⁺. nih.gov The phenyl group would lead to characteristic aromatic fragments, such as the tropylium (B1234903) ion at m/z 91.
Table of Expected Fragments:
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - NH₃]⁺ | Loss of ammonia |
| [M+H - H₂O - CO]⁺ | Subsequent loss of water and carbon monoxide |
| C₇H₇⁺ | Tropylium ion (from phenyl group) |
These fragmentation patterns are based on general principles observed for amino acids like phenylalanine. nih.govnist.gov
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. wikipedia.org This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.
To determine the absolute configuration, which distinguishes the R-enantiomer from the S-enantiomer, anomalous dispersion effects are utilized. nih.gov The analysis of these effects allows for the unambiguous assignment of the spatial arrangement of the substituents around the chiral center. wikipedia.orgnih.gov For this compound, this analysis would confirm the 'R' configuration at the C2 carbon. The resulting crystal structure would also provide precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) and carboxyl groups, as well as the chloride anion. semanticscholar.org
Typical Crystallographic Data:
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). semanticscholar.org |
| Space Group | The symmetry group of the crystal (e.g., C2/c, Pbca). nih.govsemanticscholar.org |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). semanticscholar.org |
| Z | The number of formula units per unit cell. semanticscholar.org |
| Absolute Configuration Parameter | A value (e.g., Flack parameter) that confirms the absolute stereochemistry. nih.gov |
Conformational Analysis through Experimental and Computational Approaches
The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. This is often achieved by combining experimental data with computational modeling. nih.gov
The key dihedral angles that define the conformation include the rotation around the Cα-Cβ bond and the orientation of the phenyl ring relative to the amino acid backbone. nih.gov Experimental techniques like NMR can provide data on through-space interactions (e.g., via Nuclear Overhauser Effect, NOE) that help infer the predominant conformation in solution. Computational methods, such as those described in the following section, are then used to calculate the relative energies of different conformers to predict the most stable structures. These studies often reveal that intramolecular hydrogen bonds play a significant role in stabilizing certain conformers. researchgate.netresearchgate.net
Computational Chemistry Investigations
Computational chemistry provides powerful tools to investigate molecular properties and reaction mechanisms at an atomic level, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. gelisim.edu.tr It is widely applied to study reaction mechanisms, predict spectroscopic properties, and determine the relative stabilities of different molecular conformations. nih.govnih.gov
For a molecule like (R)-3-Amino-2-phenylpropanoic acid, DFT calculations can be employed to:
Calculate Reaction Energies: Investigate the thermodynamics of chemical reactions involving the amino acid by calculating the energies of reactants, products, and transition states.
Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can then be compared with experimental spectra for structural validation. nih.gov
Analyze Non-covalent Interactions: Evaluate the strength and nature of interactions, such as hydrogen bonding or π-stacking, that influence the compound's structure and aggregation behavior. nih.gov
Studies on related molecules like phenylalanine have used DFT methods such as B3LYP to explore the conformational landscape and the importance of various non-covalent interactions. nih.govgelisim.edu.tr Such calculations are crucial for understanding the intrinsic stability and reactivity of the molecule, providing insights that are often difficult to obtain through experimental means alone. nih.govwiley.com
Molecular Modeling and Dynamics Simulations
Computational studies, including molecular modeling and dynamics simulations, provide crucial insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound. Although specific molecular dynamics simulations for this exact hydrochloride salt are not extensively documented in the literature, valuable information can be inferred from theoretical studies on closely related β-amino acids and phenylalanine derivatives.
Density Functional Theory (DFT) and Hartree-Fock (HF) calculations on β-amino acids have shown that their conformational landscape is influenced by intramolecular hydrogen bonding. The relative energies of different conformers are sensitive to the dihedral angles of the molecular backbone. Solvation models, such as the Polarizable Continuum Model (PCM), suggest that the presence of a solvent like water generally stabilizes the various conformations, leading to smaller energy differences between them compared to the gas phase. This indicates that in an aqueous environment, this compound likely exists as an ensemble of rapidly interconverting conformers.
Computational modeling of β-peptides has highlighted the importance of accurately reproducing the structures and energies of their constituent β-amino acid conformers. These studies often involve capping the amino and carboxylic ends to mimic the peptide environment, which is also relevant for understanding the behavior of the standalone amino acid.
Molecular dynamics simulations on phenylalanine and its derivatives have been employed to study processes like self-assembly into nanostructures. These simulations reveal the importance of intermolecular forces in guiding the organization of these molecules. For this compound, such simulations would be instrumental in understanding its crystal packing forces and its behavior in solution, including interactions with water molecules and counter-ions. The protonation state of the amino and carboxylic acid groups is a critical parameter in these simulations, significantly affecting the molecule's stability and interactions.
The following table summarizes key computational parameters often investigated in the molecular modeling of amino acids and their derivatives, which would be relevant for a detailed study of this compound.
| Computational Parameter | Relevance to this compound | Typical Computational Methods |
| Optimized Geometry | Provides the lowest energy three-dimensional structure. | DFT (e.g., B3LYP), HF |
| Conformational Analysis | Identifies stable conformers and their relative energies. | Potential Energy Surface Scan, DFT, MP2 |
| Solvation Energy | Quantifies the effect of the solvent on molecular stability. | PCM, SMD |
| Vibrational Frequencies | Predicts the infrared and Raman spectra for structural characterization. | DFT, HF |
| Protonation State (pKa) | Determines the charge of the molecule at a given pH. | pKa prediction software, MD simulations |
Mechanistic Investigations of Stereoselective Reaction Pathways
The synthesis of enantiomerically pure (R)-3-amino-2-phenylpropanoic acid is a significant challenge in organic chemistry, and various stereoselective reaction pathways have been developed to achieve this. Mechanistic investigations, often supported by computational studies, are vital for understanding the origins of stereoselectivity in these reactions.
One of the most effective methods for synthesizing chiral β-amino acids is through the asymmetric hydrogenation of enamines or dehydro-β-amino acid esters. These reactions typically employ chiral metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. Mechanistic studies, including DFT calculations, have been performed to elucidate the transition states that lead to the observed enantioselectivity. mpg.de For the synthesis of the (R)-enantiomer, the substrate coordinates to the chiral catalyst in a way that shields one face of the double bond from the incoming hydrogen molecule. The difference in the energy of the diastereomeric transition states, leading to the (R) and (S) products, determines the enantiomeric excess of the reaction.
Another powerful strategy is the enzymatic kinetic resolution of racemic mixtures of β-phenylalanine or its derivatives. nih.gov Enzymes such as lipases can selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been used for the kinetic resolution of β-lactams, where the enzyme selectively opens the lactam ring of one enantiomer, allowing for the isolation of (R)-β-phenylalanine with high enantiomeric excess. nih.gov The mechanism of such enzymatic reactions involves the formation of a tetrahedral intermediate in the enzyme's active site. The stereoselectivity arises from the specific three-dimensional arrangement of amino acid residues in the active site, which preferentially binds and orients one enantiomer for catalysis. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the substrate-enzyme complex and understand the interactions that govern this selectivity.
The following table outlines key stereoselective synthetic methods and the mechanistic features that determine the preferential formation of the (R)-enantiomer.
| Synthetic Method | Key Mechanistic Feature for (R)-Stereoselectivity | Common Catalysts/Enzymes |
| Asymmetric Hydrogenation | Formation of a lower-energy diastereomeric transition state with the chiral catalyst that favors hydrogen addition to one face of the prochiral substrate. mpg.de | Rhodium or Iridium complexes with chiral phosphine ligands (e.g., Josiphos). nih.gov |
| Enzymatic Kinetic Resolution | Preferential binding and catalytic transformation of the (S)-enantiomer by the enzyme, leaving the (R)-enantiomer unreacted. nih.gov | Lipases (e.g., Candida antarctica Lipase B), Phenylalanine aminomutase (PAM). |
| Conjugate Addition | Diastereoselective addition of a chiral amine to a cinnamate (B1238496) derivative, followed by removal of the chiral auxiliary. | Chiral lithium amides. |
Detailed computational analysis of the transition states for these reactions can quantify the energy barriers for the formation of each enantiomer, providing a theoretical basis for the observed high stereoselectivity in the synthesis of (R)-3-amino-2-phenylpropanoic acid.
Future Perspectives in the Chemical Research of R 3 Amino 2 Phenylpropanoic Acid Hydrochloride
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing (R)-3-Amino-2-phenylpropanoic acid hydrochloride is intrinsically linked to the principles of green chemistry. The goal is to develop methods that are not only efficient in terms of yield and purity but also environmentally benign, reducing waste and energy consumption.
Biocatalytic Approaches: Biocatalysis is a key area of development, offering high selectivity under mild conditions. bohrium.comrsc.org Enzymes such as ω-transaminases (ω-TA) and lipases are at the forefront of producing chiral amines and their precursors. nih.gov For instance, ω-transaminases can be used for the kinetic resolution of racemic β-phenylalanine derivatives to specifically isolate the (R)-enantiomers. nih.gov A significant advancement involves the use of β-Amino Acid Dehydrogenase (β-AADH), created through mutagenesis and produced by Escherichia coli, for the reductive amination of β-ketoacids. nih.gov These enzymatic methods can be combined with chemistry to create efficient chemoenzymatic routes. nih.gov
Future work will likely focus on:
Enzyme Engineering: Improving the stability, activity, and substrate scope of enzymes like β-AADH through protein engineering.
Immobilization: Developing robust immobilized enzyme systems for enhanced reusability and application in continuous manufacturing processes. bohrium.com
Waste Reduction: Utilizing enzymes to replace steps in traditional chemical processes, thereby minimizing waste and harsh reaction conditions. rsc.org
Chemo-catalytic Strategies: While traditional chemical synthesis methods for β-amino acids often involve multiple steps and hazardous reagents, modern approaches aim for higher efficiency and atom economy. illinois.edu Asymmetric hydrogenation, for example, is a powerful strategy that offers excellent atom economy with minimal waste. illinois.edu Other innovative methods include the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which use simpler building blocks. illinois.edu
| Synthetic Strategy | Key Features | Advantages | Future Research Focus |
| Biocatalysis (Enzymatic) | Uses enzymes (e.g., ω-TA, Lipase (B570770), β-AADH) for kinetic resolution or asymmetric synthesis. nih.gov | High enantioselectivity, mild reaction conditions, biodegradable catalysts. bohrium.com | Enzyme engineering for improved performance, development of multi-enzyme cascades. |
| Asymmetric Hydrogenation | Transition metal-catalyzed reduction of unsaturated precursors. | High atom economy, minimal byproducts, highly efficient. illinois.edu | Development of new, more active, and selective metal catalysts. |
| Modern Chemo-catalysis | Methods like Pd-catalyzed aminocarbonylation or Ni-catalyzed carboxylation. illinois.edu | Fewer transformations, use of simple starting materials. illinois.edu | Expanding substrate scope and improving functional group tolerance. |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The development of novel catalysts is paramount to achieving high enantioselectivity in the synthesis of (R)-3-Amino-2-phenylpropanoic acid. Research is branching into organometallic catalysis, biocatalysis, and organocatalysis to find more effective and versatile systems.
Organometallic Catalysis: Transition metal catalysts remain a cornerstone of asymmetric synthesis. Recent advances include the use of rhodium-catalyzed conjugate addition and enantioselective protonation to prepare chiral functionalized phenylalanines. nih.govresearchgate.net This method involves a cascade reaction that allows for precise stereocontrol. nih.gov Future efforts will be directed towards designing new chiral ligands for metals like rhodium, iridium, and palladium to improve catalyst performance and expand the range of applicable reactions.
Biocatalysis and Enzyme Engineering: As mentioned, biocatalysis is a rapidly growing field. The creation of novel enzymes through directed evolution and mutagenesis is a key future direction. For example, several β-AADH enzymes have been specifically created and produced in Escherichia coli to manage the synthesis of (R)-β-phenylalanine from its corresponding β-ketoacid. nih.gov This highlights a shift from using naturally occurring enzymes to designing bespoke biocatalysts for specific transformations.
Organocatalysis: Metal-free organocatalysis offers a sustainable alternative to organometallic methods. Chiral bifunctional organocatalysts, such as squaramide cinchona alkaloids, have been successfully used to catalyze enantioselective Mannich reactions for the synthesis of novel β-amino acid derivatives. mdpi.com Similarly, chiral ammonium (B1175870) salts, like Maruoka's spirocyclic catalysts, have proven effective in the asymmetric α-halogenation of isoxazolidin-5-ones, which are precursors to β-amino acids. nih.gov Research in this area will focus on designing new, more potent organocatalysts that can operate at low loadings with high efficiency and stereoselectivity.
| Catalyst Type | Example | Reaction | Key Advantage |
| Organometallic | Rhodium(I) / Chiral Diene Ligand | Asymmetric Conjugate Addition & Protonation | High efficiency and synthetic feasibility for gram-scale synthesis. nih.govresearchgate.net |
| Biocatalyst | Engineered β-Amino Acid Dehydrogenase (β-AADH) | Reductive Amination | High specificity for the desired (R)-enantiomer, sustainable production in microorganisms. nih.gov |
| Organocatalyst | Squaramide Cinchona Alkaloid | Enantioselective Mannich Reaction | Metal-free, convenient one-pot synthesis of complex β-amino acid derivatives. mdpi.com |
Expanding the Scope of its Application as a Versatile Chiral Precursor
(R)-3-Amino-2-phenylpropanoic acid is a valuable chiral building block, and future research will aim to expand its utility in the synthesis of complex, high-value molecules.
Peptidomimetics and Novel Peptide Architectures: β-amino acids are frequently incorporated into peptides to create peptidomimetics. benthamdirect.com This modification can enhance metabolic stability, improve target selectivity, and introduce specific conformational constraints. illinois.eduacs.org The resulting β-peptides can form stable secondary structures like helices and sheets. hilarispublisher.com Future applications will involve using (R)-3-Amino-2-phenylpropanoic acid to:
Design novel protease inhibitors by replacing the scissile peptide bond with a non-hydrolyzable β-amino acid linkage. mdpi.com
Create "stapled peptides," where the compound is used as a precursor to form macrocyclic structures with enhanced stability and cell permeability. nih.gov
Synthesize analogues of biologically active peptides, such as endomorphin-2, to study structure-activity relationships and develop new therapeutic agents. nih.gov
Asymmetric Synthesis of Bioactive Molecules: Beyond peptides, this chiral precursor is valuable in the asymmetric synthesis of a range of bioactive compounds. For example, (R)-β-phenylalanine has been used to create a chiral cyclized guanidine, which in turn serves as a Brønsted base catalyst for other enantioselective reactions like the Diels-Alder or Michael addition. nih.gov This demonstrates its potential not just as a structural component but also as a foundational element for developing new chiral catalysts. It is also a key precursor for synthesizing β-lactam antibiotics and various alkaloids. sci-hub.se
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing and automated synthesis represents a significant leap forward for chemical production, offering improved efficiency, safety, and scalability.
Continuous Flow Synthesis: Flow chemistry is particularly well-suited for catalytic reactions. Immobilized enzymes or heterogeneous catalysts can be packed into columns, allowing for continuous processing of starting materials with easy separation of the product. nih.govfrontiersin.org This approach has been shown to dramatically increase productivity and space-time yield compared to batch systems. acs.org For instance, a continuous flow system for producing chiral amines using an immobilized transaminase was operated for 69 hours, producing grams of product with high yield and enantiomeric excess. nih.gov Future research will focus on optimizing these systems by developing more stable immobilized catalysts and integrating multiple reaction steps into a single, uninterrupted flow process. nih.govacs.org
Automated Peptide Synthesis: Automated solid-phase peptide synthesis (SPPS) is a mature technology that enables the precise and efficient creation of peptides. creative-peptides.com These platforms allow for the routine incorporation of unnatural amino acids, including Fmoc-protected β-amino acids, into peptide chains. whiterose.ac.ukaurorabiomed.com The future in this area lies in combining the speed of flow chemistry with the precision of SPPS. drugtargetreview.com Continuous flow peptide synthesizers can reduce the required excess of amino acids and reagents, shorten reaction times, and enable the production of complex peptides with high purity. google.com This integration will accelerate the development of novel peptidomimetics and protein-based therapeutics derived from (R)-3-Amino-2-phenylpropanoic acid.
| Technology | Application to (R)-3-Amino-2-phenylpropanoic Acid | Key Advantages | Future Outlook |
| Continuous Flow Chemistry | Synthesis of the chiral amine using immobilized catalysts (e.g., transaminases). bohrium.comnih.gov | Enhanced productivity, improved safety, simplified work-up, and scalability. acs.org | Integration of multiple synthetic and purification steps into a single continuous process. |
| Automated SPPS | Incorporation into peptide chains to create peptidomimetics. whiterose.ac.ukaurorabiomed.com | High precision, reproducibility, and efficiency for complex peptide synthesis. creative-peptides.com | Development of faster, more efficient flow-based SPPS instruments. drugtargetreview.comgoogle.com |
Advanced Computational Design and Optimization of Synthesis Pathways
Computational chemistry is becoming an indispensable tool for accelerating research and development in chemical synthesis. Its application to (R)-3-Amino-2-phenylpropanoic acid ranges from catalyst design to predicting reaction outcomes.
Enzyme and Catalyst Design: Computational tools are revolutionizing enzyme engineering. Machine learning and AI can now predict protein structures and guide the rational design of enzymes with improved properties. nih.gov For instance, computational redesign has been used to engineer dehydrogenases for chiral amine synthesis. nih.gov Similarly, Density Functional Theory (DFT) is employed to study the mechanisms of organometallic and organocatalytic reactions. nih.gov These calculations help elucidate catalyst-substrate interactions, rationalize observed stereoselectivity, and guide the design of more effective chiral catalysts. nih.govrsc.org
Reaction Pathway Optimization: Molecular modeling and DFT calculations can be used to explore potential energy surfaces of reactions, identify transition states, and predict reaction energy barriers. rsc.orgnih.gov This information is invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes. For example, DFT studies have been used to rationally update the mechanisms of classical reactions used in amino acid synthesis. rsc.org This predictive power allows researchers to screen potential pathways in silico, saving significant time and resources in the laboratory. gelisim.edu.tr
Applications of Computational Methods:
Machine Learning/AI: Accelerating the discovery and engineering of enzymes with desired activity and stability. nih.gov
Density Functional Theory (DFT): Investigating reaction mechanisms and the origins of enantioselectivity to design better catalysts. nih.govgelisim.edu.tr
Molecular Dynamics (MD): Simulating the binding of β-amino acid-containing peptides to biological targets to guide the design of new drugs. mdpi.com
Q & A
Q. What are the established synthetic routes for (R)-3-amino-2-phenylpropanoic acid hydrochloride, and what are their critical reaction conditions?
The enantioselective synthesis of this compound involves chiral auxiliary-mediated strategies. A key method uses a lithium enolate of (4S,5R)-4-methyl-5-phenyl-3-(benzoyl)oxaziridine 5 , followed by amidation with 1-(N-benzyloxycarbonylaminomethyl)benzotriazole 2c . Subsequent cleavage of the oxaziridine chiral auxiliary and deprotection of the N-benzyloxycarbonyl group yields the target compound. Hydrochloride salt formation is achieved via HCl treatment. Critical conditions include strict temperature control (-78°C for enolate formation) and anhydrous solvents to prevent racemization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing enantiomeric purity and structural confirmation?
- X-ray crystallography : The absolute (R)-configuration was confirmed by co-crystallizing the compound with (1S)-(+)-camphor-10-sulfonic acid, resolving stereochemical ambiguities .
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
- NMR spectroscopy : Key signals include the α-proton (δ 3.8–4.2 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm) for phenyl group confirmation .
Q. What are the primary biological or biochemical research applications of this compound?
The compound serves as a chiral building block in:
- Peptide synthesis : Incorporation into bioactive peptides to study stereospecific interactions (e.g., enzyme-substrate binding) .
- Medicinal chemistry : As a precursor for designing kinase inhibitors or GPCR-targeted therapeutics, leveraging its rigid phenylalanine-like backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data attributed to enantiomeric impurities?
Discrepancies in bioactivity studies often arise from undetected (S)-enantiomer contamination. To mitigate this:
- Chiral purity validation : Combine chiral HPLC (≥99% ee) with circular dichroism (CD) spectroscopy.
- Biological assays : Compare activity of enantiopure (R)-form against racemic mixtures. For example, a study showed a 10-fold decrease in IC₅₀ for racemic vs. enantiopure samples in kinase inhibition assays .
Q. What strategies optimize reaction yields while minimizing racemization during large-scale synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in precursor synthesis.
- Low-temperature quenching : Rapid acidification at 0°C during hydrochloride salt formation prevents epimerization .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Molecular docking (AutoDock Vina) into ATP-binding pockets of kinases (e.g., EGFR) reveals hydrogen bonding with backbone carbonyls and hydrophobic interactions with phenyl groups.
- MD simulations : Simulate binding stability over 100 ns to assess conformational flexibility and residence time .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
